molecular formula C10H8N2OS B6417199 N-(1,3-thiazol-2-yl)benzamide CAS No. 13053-82-2

N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B6417199
CAS No.: 13053-82-2
M. Wt: 204.25 g/mol
InChI Key: SCQBDADQAVXTMZ-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.03573406 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h1-7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQBDADQAVXTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314530
Record name N-2-Thiazolylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13053-82-2
Record name N-2-Thiazolylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13053-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Thiazolylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3-Thiazol-2-yl)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFV4CSS5QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of hydrogen bonding affect the crystal packing of N-(1,3-thiazol-2-yl)benzamide derivatives?

A: Hydrogen bonding plays a crucial role in the crystal structures of these compounds. In this compound, pairs of N—H⋯N hydrogen bonds link molecules together, forming inversion dimers. [] This motif is also observed in the 2-fluoro derivative. [] The introduction of other functional groups can lead to additional hydrogen bonding interactions. For instance, in 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate, the water molecule engages in N—H⋯O, O—H⋯N and O—H⋯O hydrogen bonds with the benzamide molecules, influencing the overall crystal packing. []

Q2: Have any this compound derivatives been investigated for biological activity?

A: Yes, a derivative named NTB451 (4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide) has shown potential as a necroptosis inhibitor. [] Necroptosis is a type of programmed cell death involved in various diseases. NTB451 demonstrated inhibitory activity against necroptosis induced by factors like TNF-α and TLR agonists. []

Q3: What is the proposed mechanism of action for NTB451's inhibitory effect on necroptosis?

A: Research suggests that NTB451 targets RIPK1 (Receptor-interacting serine/threonine-protein kinase 1), a key protein involved in the necroptosis signaling pathway. [] Specifically, NTB451 is believed to inhibit the phosphorylation and oligomerization of MLKL (Mixed lineage kinase domain like), events downstream of RIPK1 activation. [] This inhibition is linked to NTB451's ability to disrupt the formation of the RIPK1-RIPK3 complex, another crucial step in the necroptosis cascade. []

Q4: What experimental evidence supports RIPK1 as a target for NTB451?

A: Several studies using siRNA-mediated RIPK1 knockdown, drug affinity responsive target stability assays, and molecular dynamics simulations have provided evidence for the interaction between NTB451 and RIPK1. [] These findings suggest a direct interaction between NTB451 and RIPK1, ultimately leading to the inhibition of necroptosis. []

Q5: Beyond NTB451, what other modifications have been explored in the structure of this compound?

A: Researchers have synthesized novel this compound derivatives by incorporating oxadiazole scaffolds. [] These modifications aim to investigate the structure-activity relationships and potentially identify compounds with improved pharmacological properties. While specific details about the activity of these novel derivatives are not provided in the abstract, this line of research highlights the ongoing interest in exploring the therapeutic potential of compounds based on the this compound scaffold. []

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